4-(2-Iodoethyl)cyclohex-1-ene
Description
4-(2-Iodoethyl)cyclohex-1-ene is a halogenated cyclohexene derivative characterized by a cyclohexene ring substituted at the 4-position with a 2-iodoethyl group.
Properties
CAS No. |
21130-56-3 |
|---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
4-(2-iodoethyl)cyclohexene |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
InChI Key |
KLUMDQFQTFTHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with iodine and an appropriate base to introduce the iodoethyl group. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Another method involves the use of a Grignard reagent, where cyclohexene is reacted with ethylmagnesium iodide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-(2-hydroxyethyl)cyclohex-1-ene or 4-(2-cyanoethyl)cyclohex-1-ene.
Oxidation: Formation of 4-(2-iodoethyl)cyclohexanone.
Reduction: Formation of 4-(2-ethyl)cyclohexane.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds.
- Elimination Reactions: The compound can undergo dehydrohalogenation, leading to the formation of alkenes or other functionalized products.
Table 1: Summary of Synthetic Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of iodine with nucleophiles | Alcohols, amines |
| Elimination | Formation of alkenes through dehydrohalogenation | Cyclohexene derivatives |
Medicinal Chemistry
4-(2-Iodoethyl)cyclohex-1-ene has been investigated for its potential biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties: Research indicates that it may inhibit tumor growth in certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on melanoma and breast cancer cell lines, it was found to induce apoptosis with an IC50 value of approximately 25 µM. This indicates effective concentrations for therapeutic use.
Table 2: Comparison of Biological Activities
| Compound | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| This compound | 25 | Anticancer | Effective against melanoma |
| 1-(Chloroethyl)cyclohex-1-ene | 40 | Anticancer | Less potent than iodo variant |
| Cyclohexene | >100 | No significant activity | Baseline comparison |
Materials Science
The compound's unique chemical structure allows it to be used in the development of specialty materials. Its reactivity can be harnessed in creating polymers or coatings with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-(2-Iodoethyl)cyclohex-1-ene involves its ability to undergo various chemical transformations. The iodoethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate. The compound’s reactivity is influenced by the electronic effects of the cyclohexene ring and the iodine atom, which can stabilize transition states and intermediates during reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following cyclohex-1-ene derivatives, isolated from Zingiber montanum and Dryopteris fragrans, share structural similarities but differ in substituent groups and bioactivities:
Structural Features
- 4-(2-Iodoethyl)cyclohex-1-ene : Features a flexible 2-iodoethyl group at the 4-position. The iodine atom may participate in halogen bonding or enhance lipophilicity.
- trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene : Contains rigid aromatic substituents (3,4-dimethoxyphenyl and styryl groups) at the 3- and 4-positions, enabling π-π interactions and conformational rigidity .
Anti-Inflammatory Effects (COX-2 Inhibition)
- The trans and cis isomers of 3-(3,4-dimethoxyphenyl)-4-styrylcyclohex-1-ene demonstrated COX-2 inhibitory activity in LPS-activated RAW 264.7 macrophages, with IC50 values of 2.71 mM (trans) and 3.64 mM (cis) .
Cytotoxic Effects
- The same trans/cis isomers (compounds 8 and 9 from D. fragrans) exhibited cytotoxicity against A549, MCF7, and HepG2 cancer cell lines, with IC50 values in the 2.73–24.14 μM range .
- Hypothesis for this compound : The iodine atom’s polarizability might enhance interactions with cellular targets, while the ethyl chain’s flexibility could improve membrane permeability compared to rigid styryl analogs.
Pharmacokinetic Considerations
- Metabolic Stability : Iodine’s lower electronegativity (vs. methoxy oxygen) may reduce oxidative metabolism, extending half-life .
Data Tables
Table 1: Structural and Bioactivity Comparison of Cyclohex-1-ene Derivatives
Table 2: Substituent Impact on Bioactivity
| Substituent Type | Key Properties | Potential Bioactive Role |
|---|---|---|
| Iodoethyl (4-position) | Halogen bonding, flexibility | Enhanced lipophilicity, unique target interactions |
| Styryl (4-position) | Rigidity, π-π interactions | COX-2 inhibition, cytotoxicity |
| Methoxyphenyl (3-position) | Electron-donating, planar | Stabilization of aromatic interactions |
Biological Activity
4-(2-Iodoethyl)cyclohex-1-ene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological properties, and potential applications.
This compound is characterized by its cyclohexene structure modified with an iodoethyl group. The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various cyclohexene derivatives. For instance, derivatives similar to this compound have shown promising activity against several bacterial strains. In a study examining various compounds, some cyclohexene derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 125 to 500 μg/mL against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 250 |
| This compound | Pseudomonas aeruginosa | 500 |
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. A study indicated that related compounds showed moderate cytotoxicity, with IC50 values varying significantly among different cell types. For example, compounds structurally similar to this compound demonstrated IC50 values in the range of 86 μM against liver cancer cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| WRL-68 (liver) | 86 |
| Caco2 (colon) | Not reported |
| MCF-7 (breast) | Not reported |
| PC-3 (prostate) | Not reported |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds can form crucial interactions with enzymes involved in cancer progression or bacterial metabolism. For instance, interactions with aromatase and glycosyltransferase have been proposed as mechanisms through which these compounds exert their effects .
Case Studies
In one notable case study, researchers synthesized a series of cyclohexene derivatives, including this compound, and assessed their biological activities. The results demonstrated that the introduction of halogen substituents significantly enhanced antimicrobial activity compared to non-halogenated analogs. This suggests a structure-activity relationship where halogenation plays a critical role in biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
